![molecular formula C18H14N2O3S B1682947 1,3,4-Oxadiazole, 2-methyl-5-[3-[4-(methylsulfinyl)phenyl]-5-benzofuranyl]- CAS No. 1005201-24-0](/img/structure/B1682947.png)
1,3,4-Oxadiazole, 2-methyl-5-[3-[4-(methylsulfinyl)phenyl]-5-benzofuranyl]-
Overview
Description
- TCS 2002, also known as 2-Methyl-5-[3-[4-(methylsulfinyl)phenyl]-5-benzofuranyl]-1,3,4-oxadiazole, is a potent inhibitor of glycogen synthase kinase-3β (GSK-3β) with an IC50 of 35 nM .
- GSK-3β plays a crucial role in various cellular processes, including glycogen metabolism, cell cycle regulation, and neuronal function.
Preparation Methods
- Synthetic routes for TCS 2002 are not extensively documented in the literature. it is chemically synthesized using appropriate reagents and conditions.
- Industrial production methods are proprietary, but they likely involve efficient synthetic strategies to achieve high purity.
Chemical Reactions Analysis
- TCS 2002 undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents include oxidants (e.g., peroxides), reducing agents (e.g., hydrides), and nucleophiles (e.g., amines).
- Major products formed depend on the specific reaction conditions.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : C18H14N2O3S
- Molecular Weight : 338.38 g/mol
- CAS Number : 1005201-24-0
The structure includes a benzofuran moiety and a methylsulfinyl group, which contribute to its biological activity and interaction with various biological targets.
Glycogen Synthase Kinase-3 Beta Inhibition
One of the most notable applications of this compound is as an inhibitor of Glycogen Synthase Kinase-3 Beta (GSK-3β). GSK-3β is involved in numerous cellular processes including metabolism, cell differentiation, and apoptosis. Inhibiting this kinase has implications for treating diseases such as:
- Alzheimer's Disease : The compound has shown potential in reducing tau hyperphosphorylation, a hallmark of Alzheimer's pathology. Studies indicate that it can significantly inhibit tau phosphorylation by approximately 35% under stress conditions .
- Cancer : The modulation of Wnt/β-catenin signaling pathways through GSK-3β inhibition positions this compound as a candidate for cancer therapeutics. Its selective inhibition profile suggests minimal off-target effects compared to other kinase inhibitors .
Neuroprotective Effects
Research indicates that derivatives of 1,3,4-Oxadiazole may exhibit neuroprotective properties. In animal models, the compound has been linked to improved neuronal survival and function under stress conditions. This suggests its potential use in neurodegenerative diseases beyond Alzheimer's .
Case Study 1: Inhibition of Tau Hyperphosphorylation
In a study conducted by Saitoh et al., it was demonstrated that the oxadiazole derivative effectively inhibited GSK-3β activity in neuronal cells. The study highlighted the compound's ability to cross the blood-brain barrier and exert neuroprotective effects against tau pathology in transgenic mouse models .
Case Study 2: Selectivity and Efficacy
Further investigations into the selectivity of this compound revealed that it does not inhibit several other kinases at concentrations up to 10 µM. This selectivity is crucial for minimizing side effects associated with broader-spectrum kinase inhibitors .
Potential Toxicity and Safety Profile
While the therapeutic potential is promising, it is essential to consider the safety profile of 1,3,4-Oxadiazole derivatives. Preliminary toxicity assessments indicate moderate toxicity levels; however, further studies are required to fully elucidate the safety margins for clinical use .
Mechanism of Action
- TCS 2002 inhibits GSK-3β, a serine/threonine kinase involved in tau phosphorylation and other cellular processes.
- By blocking GSK-3β, it modulates downstream signaling pathways, impacting cell survival and function.
Comparison with Similar Compounds
- TCS 2002’s uniqueness lies in its specific GSK-3β inhibitory activity.
- Similar compounds include other GSK-3β inhibitors like lithium salts and SB216763.
Biological Activity
1,3,4-Oxadiazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, the compound 1,3,4-Oxadiazole, 2-methyl-5-[3-[4-(methylsulfinyl)phenyl]-5-benzofuranyl]- (often referred to as TCS 2002) has been studied for its potential therapeutic applications, particularly in the context of neurodegenerative diseases and cancer.
- Molecular Formula : CHNOS
- Molecular Weight : 338.38 g/mol
- CAS Number : 1005201-24-0
Structural Characteristics
The structure of TCS 2002 features a benzofuran moiety linked to a methylsulfinyl phenyl group and an oxadiazole ring, contributing to its pharmacological properties.
TCS 2002 is primarily recognized as a potent inhibitor of glycogen synthase kinase 3 beta (GSK-3β), with an IC value of approximately 35 nM . GSK-3β is implicated in various cellular processes, including cell differentiation and metabolism, making it a target for drugs aimed at treating conditions such as Alzheimer’s disease and certain cancers .
Neuroprotective Effects
In vivo studies have demonstrated that TCS 2002 can significantly inhibit tau hyperphosphorylation in models of cold water stress, reducing tau phosphorylation by approximately 35% . This effect is crucial as hyperphosphorylated tau is a hallmark of neurodegenerative diseases like Alzheimer's .
Anticancer Activity
Research indicates that TCS 2002 exhibits anticancer properties by modulating the Wnt/β-catenin signaling pathway. This pathway is often dysregulated in various cancers, and its inhibition can lead to reduced tumor growth and proliferation .
Selectivity Profile
Notably, TCS 2002 has shown selectivity for GSK-3β over other kinases, demonstrating no inhibitory activity against several tyrosine and serine/threonine kinases at concentrations up to 10 μM , which highlights its potential as a targeted therapeutic agent .
Pharmacokinetics
TCS 2002 displays favorable pharmacokinetic properties:
- Bioavailability : Approximately 40%
- Solubility : Around 38 μg/mL
These characteristics suggest that TCS 2002 may be effectively absorbed and utilized within biological systems .
Comparative Biological Activity of Related Oxadiazoles
The following table summarizes the biological activities of various oxadiazole derivatives related to TCS 2002:
Study on Neuroprotective Effects
A study by Saitoh et al. (2009) explored the neuroprotective effects of TCS 2002 in mouse models. The findings indicated a significant reduction in tau phosphorylation levels when treated with TCS 2002 compared to controls, supporting its potential use in Alzheimer's therapy .
Anticancer Applications
Research published in Eur J Med Chem highlighted the anticancer efficacy of oxadiazole derivatives, including TCS 2002, noting their ability to inhibit cancer cell proliferation through GSK-3β modulation .
Properties
IUPAC Name |
2-methyl-5-[3-(4-methylsulfinylphenyl)-1-benzofuran-5-yl]-1,3,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c1-11-19-20-18(23-11)13-5-8-17-15(9-13)16(10-22-17)12-3-6-14(7-4-12)24(2)21/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKYSTKYIVULEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC3=C(C=C2)OC=C3C4=CC=C(C=C4)S(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647722 | |
Record name | 2-{3-[4-(Methanesulfinyl)phenyl]-1-benzofuran-5-yl}-5-methyl-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1005201-24-0 | |
Record name | 2-{3-[4-(Methanesulfinyl)phenyl]-1-benzofuran-5-yl}-5-methyl-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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